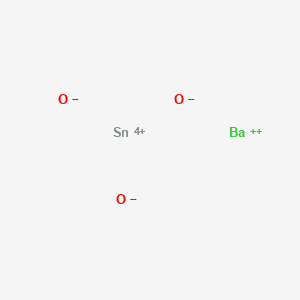
Barium tin trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium tin trioxide is an inorganic compound with the chemical formula BaSnO₃
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium tin trioxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of barium carbonate and tin dioxide at high temperatures. The reaction typically occurs at temperatures ranging from 1000°C to 1200°C, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using a solid-state reaction due to its simplicity and cost-effectiveness. The process involves mixing stoichiometric amounts of barium carbonate and tin dioxide, followed by calcination at high temperatures. The resulting product is then ground to achieve the desired particle size.
Analyse Des Réactions Chimiques
Types of Reactions: Barium tin trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures.
Reduction: It can be reduced using hydrogen gas or other reducing agents at high temperatures.
Substitution: this compound can undergo substitution reactions with other metal oxides, leading to the formation of doped compounds with altered properties.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of lower oxidation state compounds.
Substitution: Formation of doped this compound with modified electrical and structural properties.
Applications De Recherche Scientifique
Barium tin trioxide has a wide range of scientific research applications:
Electronics: Used in the fabrication of capacitors, resistors, and other electronic components due to its high dielectric constant and electrical conductivity.
Materials Science: Employed in the development of advanced ceramics and composite materials.
Catalysis: Acts as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biomedical Applications: Investigated for potential use in medical imaging and drug delivery systems due to its biocompatibility and unique optical properties.
Mécanisme D'action
The mechanism of action of barium tin trioxide is primarily related to its perovskite structure, which allows for high ionic mobility and electrical conductivity. The compound interacts with various molecular targets and pathways, including:
Ionic Conduction: Facilitates the movement of ions through its crystal lattice, making it suitable for use in solid oxide fuel cells and other electrochemical devices.
Catalytic Activity: Provides active sites for chemical reactions, enhancing the efficiency of catalytic processes.
Comparaison Avec Des Composés Similaires
Barium Titanate (BaTiO₃): Known for its ferroelectric properties and used in capacitors and piezoelectric devices.
Strontium Titanate (SrTiO₃): Exhibits high dielectric constant and is used in electronic applications.
Calcium Titanate (CaTiO₃): Used in ceramics and as a dielectric material.
Barium tin trioxide stands out due to its combination of thermal stability, electrical conductivity, and versatility in various applications.
Propriétés
Numéro CAS |
12009-18-6 |
|---|---|
Formule moléculaire |
BaOSn |
Poids moléculaire |
272.04 g/mol |
Nom IUPAC |
barium(2+);oxygen(2-);tin(4+) |
InChI |
InChI=1S/Ba.O.Sn |
Clé InChI |
BOGASOWHESMEKT-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Sn+4].[Ba+2] |
SMILES canonique |
O=[Sn].[Ba] |
Origine du produit |
United States |
Q1: What makes Barium Tin Oxide (BaSnO3) a promising material for thin film transistors (TFTs) compared to traditional materials?
A1: Barium Tin Oxide (BaSnO3) is gaining attention as a potential alternative to indium-containing amorphous oxide semiconductors in TFTs []. This is primarily due to its high electron mobility, making it desirable for high-performance electronics. Furthermore, the research demonstrates the successful fabrication of BSO TFTs on non-epitaxial silicon substrates using a unique bilayer structure achieved through sputtering techniques []. This fabrication method, coupled with the material's inherent properties, paves the way for indium-free and potentially more cost-effective switching devices.
Q2: What are the key optical properties of Barium Tin Oxide (BaSnO3) thin films, and how do these properties vary with fabrication methods?
A2: Thin films of Barium Tin Oxide (BaSnO3) exhibit a range of optical bandgaps, typically between 3.7 eV and 4.4 eV, depending on the deposition method and specific conditions []. Both RF sputtering and pulsed laser deposition techniques have been successfully employed to produce high-quality, oriented films []. These films are characteristically transparent and highly insulating in their undoped state, making them suitable for applications like gas sensors and insulating layers within transparent transistors []. Interestingly, while bulk Barium Tin Oxide (BaSnO3) has shown photoluminescence, this property was not observed in the studied thin films [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















